molecular formula C12H13NOS B2866416 4-[(Thiophen-2-ylmethylamino)methyl]phenol CAS No. 724699-65-4

4-[(Thiophen-2-ylmethylamino)methyl]phenol

Cat. No.: B2866416
CAS No.: 724699-65-4
M. Wt: 219.3
InChI Key: DIFCPBCZKFGYPB-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenol (B47542) and Thiophene (B33073) Chemistry

The structure of 4-[(Thiophen-2-ylmethylamino)methyl]phenol incorporates a phenol ring, which is a hydroxyl-substituted benzene (B151609) ring, and a thiophene moiety, a five-membered aromatic ring containing a sulfur atom. Both parent structures are cornerstones in medicinal chemistry.

Phenol derivatives are widely recognized for their broad-spectrum biological activities, most notably their antioxidant properties, which stem from the ability of the hydroxyl group to scavenge free radicals. nih.gov The substitution pattern on the phenol ring is crucial in modulating this activity and influencing other biological interactions.

Thiophene and its derivatives are a privileged class of heterocyclic compounds found in numerous natural products and synthetic drugs. cabidigitallibrary.orgnih.gov The thiophene nucleus is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a drug molecule without loss of biological activity, sometimes even enhancing it. Thiophene-containing compounds exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.comeprajournals.com

The linkage between these two rings in this compound is a secondary amine, often formed by the reduction of a Schiff base intermediate. Schiff bases, compounds containing a carbon-nitrogen double bond (imine), are synthesized by the condensation of a primary amine with an aldehyde or ketone. ijcce.ac.iracgpubs.org This synthetic route is a common and versatile method for linking aromatic and heterocyclic rings, creating diverse molecular architectures. ciac.jl.cn

Significance as a Versatile Molecular Scaffold for Academic Investigation

The molecular framework of this compound serves as a versatile scaffold for academic and industrial research. Its significance lies in the modularity of its synthesis, which allows for systematic structural modifications to explore structure-activity relationships (SAR).

Key features of this scaffold include:

Multiple Functional Groups: The presence of a phenolic hydroxyl group, a secondary amine, and an aromatic thiophene ring provides multiple points for chemical modification and interaction with biological targets.

Structural Flexibility: The methylene (B1212753) bridge connecting the amine to the phenol ring allows for conformational flexibility, which can be crucial for optimal binding to biological receptors.

Tunable Properties: Researchers can readily modify the electronic and steric properties of the molecule by introducing different substituents on either the phenol or the thiophene ring.

This versatility makes the scaffold a valuable tool for developing libraries of related compounds for screening against various biological targets. For instance, similar thiophene-based Schiff bases and their derivatives have been synthesized and investigated for their potential as enzyme inhibitors or antimicrobial agents. researchgate.netresearchgate.net

Below is a representative table of characterization data for a related thiophene-phenol compound, illustrating the type of data generated during research.

PropertyData
Molecular Formula C₁₂H₁₃NOS
Molecular Weight 219.30 g/mol
Appearance Crystalline solid
¹H NMR (CDCl₃, δ ppm) 8.3 (s, 1H, CH=N), 7.5-6.8 (m, 7H, Ar-H), 5.7 (s, 1H, OH), 3.9 (s, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm) 160.1, 151.2, 146.0, 142.5, 132.1, 127.8, 125.4, 122.6, 118.9, 113.8, 48.5
FT-IR (cm⁻¹) 3400 (O-H), 3050 (Ar C-H), 1615 (C=N), 1280 (C-O)

Note: The data in this table is hypothetical and representative for a molecule of this class, intended for illustrative purposes.

Overview of Academic Research Trajectories for the Compound

While specific research dedicated exclusively to this compound is not extensively documented in mainstream literature, the research trajectories for this class of compounds are well-established and follow several key paths:

Synthesis and Characterization: The primary research trajectory involves the synthesis of the compound and its analogues. This often involves a condensation reaction between thiophene-2-carbaldehyde (B41791) and an aminophenol, followed by the reduction of the resulting imine. mdpi.com Detailed characterization is then performed using techniques such as NMR spectroscopy, FT-IR, mass spectrometry, and single-crystal X-ray diffraction to confirm the molecular structure. researchgate.netresearchgate.netresearchgate.net

Biological Activity Screening: A major focus of research on thiophene-phenol hybrids is the evaluation of their biological potential. Based on the known properties of the parent moieties, these compounds are frequently screened for:

Antimicrobial and Antifungal Activity: Testing against various strains of bacteria and fungi. researchgate.net

Anticancer Activity: Evaluating cytotoxicity against different cancer cell lines. ijcce.ac.ir

Antioxidant Properties: Assessing the ability to scavenge free radicals, often using assays like the DPPH method. nih.gov

Enzyme Inhibition: Investigating the potential to inhibit specific enzymes implicated in diseases, such as cyclooxygenases (anti-inflammatory) or cholinesterases (neurodegenerative diseases). nih.govmdpi.com

Development of Metal Complexes: The nitrogen and sulfur atoms in the scaffold can act as ligands, binding to metal ions to form coordination complexes. researchgate.net Researchers explore the synthesis of these metal complexes and investigate whether metal coordination enhances the biological activity of the parent organic molecule.

The following table summarizes the common research areas for this molecular scaffold.

Research AreaFocusRepresentative Techniques
Synthetic Chemistry Development of efficient synthetic routes and creation of compound libraries.Condensation, Reduction, Purification.
Structural Analysis Elucidation of the precise 3D molecular structure.NMR, FT-IR, Mass Spectrometry, X-ray Crystallography.
Medicinal Chemistry Evaluation of biological activities and structure-activity relationships.In vitro assays (Antimicrobial, Anticancer, Antioxidant).
Coordination Chemistry Synthesis and study of metal complexes.Spectroscopic analysis, Magnetic susceptibility.

The study of this compound and its derivatives continues to be a fertile ground for academic research, driven by the quest for novel molecules with valuable chemical and biological properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(thiophen-2-ylmethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-11-5-3-10(4-6-11)8-13-9-12-2-1-7-15-12/h1-7,13-14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFCPBCZKFGYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Thiophen 2 Ylmethylamino Methyl Phenol and Its Analogs

Condensation Reactions in Compound Preparation

The cornerstone of the most prevalent synthetic route to 4-[(Thiophen-2-ylmethylamino)methyl]phenol is the condensation reaction between an appropriate aldehyde and an amine to form a Schiff base, or imine. This intermediate is then subsequently reduced to the desired secondary amine.

Schiff Base Formation Pathways from Thiophene-2-carbaldehyde (B41791) Derivatives and Aminophenol Precursors

The initial and critical step in the synthesis is the formation of a Schiff base intermediate. This is typically achieved through the acid-catalyzed condensation of thiophene-2-carbaldehyde with 4-aminophenol (B1666318). orientjchem.orgnih.gov The reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the carbonyl carbon of thiophene-2-carbaldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine.

This reaction is generally carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, often with a catalytic amount of a strong acid like concentrated sulfuric acid to facilitate the dehydration process. orientjchem.org The resulting Schiff base, N-(thiophen-2-ylmethylene)-4-hydroxyaniline, serves as the direct precursor to the target compound. A study by Cuin et al. describes a similar synthesis of a Schiff base from 2-thiophenecarboxaldehyde and 2-aminophenol (B121084) in ethanol (B145695) under reflux at 90°C. researchgate.net

Optimization of Reaction Conditions for Schiff Base Intermediates

The efficiency of Schiff base formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and concentration of the catalyst, the reaction temperature, and the reaction time. researchgate.net

For the synthesis of thiophene-based Schiff bases, ethanol is a commonly employed solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion. orientjchem.orgresearchgate.net The use of a catalyst, such as a few drops of concentrated H₂SO₄, is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. orientjchem.org Microwave-assisted synthesis has also been reported as a powerful technique to accelerate the formation of thiophene (B33073) derivatives, often leading to reduced reaction times and increased yields. researchgate.net

Table 1: Optimization of Schiff Base Synthesis

Parameter Condition Rationale
Solvent Ethanol Good solubility for reactants, suitable boiling point for reflux.
Catalyst Concentrated H₂SO₄ (catalytic) Protonates carbonyl group, increasing reactivity.
Temperature Reflux Provides energy to overcome activation barrier and remove water.

| Reactant Ratio | Equimolar | Ensures complete consumption of starting materials. |

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of amines. In the context of synthesizing this compound, this strategy involves the in-situ formation of the Schiff base from thiophene-2-carbaldehyde and 4-aminophenol, followed by its immediate reduction without isolation of the imine intermediate. nih.govacs.orgorganic-chemistry.org

Utilization of Sodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) for Amine Reduction

The reduction of the Schiff base intermediate is a critical step in obtaining the final secondary amine. Two of the most commonly employed reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.netnih.govorganic-chemistry.org

Sodium borohydride is a selective reducing agent that is known for its mildness and compatibility with various functional groups. researchgate.netajrconline.org It is particularly effective for the reduction of imines to amines and is often the reagent of choice due to its ease of handling and safety profile. researchgate.netniscpr.res.in The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol. researchgate.netresearchgate.net A general procedure involves dissolving the Schiff base in the solvent and then adding NaBH₄ portion-wise while stirring at room temperature or with gentle heating. niscpr.res.in

Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups. researchgate.netnih.govorganic-chemistry.orgmasterorganicchemistry.com While it is highly effective for reducing imines, its high reactivity necessitates the use of anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether and careful handling under an inert atmosphere. researchgate.netresearchgate.net

Solvent and Temperature Influence on Reduction Efficiency

The choice of solvent and the reaction temperature can significantly impact the efficiency and selectivity of the reduction reaction. latech.eduacsgcipr.org

For reductions using NaBH₄, protic solvents like methanol and ethanol are commonly used. researchgate.net While methanol can react slowly with NaBH₄, it is often a convenient medium. researchgate.netresearchgate.net Ethanol is sometimes preferred as the rate of decomposition of NaBH₄ is considerably lower. researchgate.net The reaction can often be performed at room temperature, although gentle refluxing for a short period after the addition of the reducing agent can ensure the reaction goes to completion. researchgate.net

When using the more reactive LiAlH₄, anhydrous aprotic solvents such as THF are mandatory to prevent the violent decomposition of the reducing agent. researchgate.net These reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the exothermic nature of the reaction.

Table 2: Comparison of Reducing Agents for Schiff Base Reduction

Reducing Agent Solvent Temperature Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol Room Temperature to Reflux Mild, selective, easy to handle, does not require anhydrous conditions. researchgate.netniscpr.res.in Less reactive than LiAlH₄.

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | 0 °C to Room Temperature | Highly reactive, reduces a wide range of functional groups. researchgate.netorganic-chemistry.org | Highly reactive with protic solvents, requires anhydrous conditions and careful handling. researchgate.net |

Amine Coupling and Nucleophilic Substitution Routes in Compound Synthesis

While the condensation-reduction pathway is the most common, alternative synthetic strategies such as amine coupling and nucleophilic substitution can also be envisioned for the synthesis of this compound and its analogs.

Amine coupling reactions, often facilitated by coupling reagents, can be used to form the C-N bond. For instance, a carboxylic acid derivative of thiophene could potentially be coupled with 4-aminophenol, followed by reduction of the resulting amide. nih.govnih.gov However, this is a more circuitous route.

A more direct approach would involve the nucleophilic substitution of a suitable leaving group. For example, the reaction of 4-aminophenol with 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene (B1339593) in the presence of a base could yield the target compound. The base is required to deprotonate the phenolic hydroxyl group or the amino group, creating a more potent nucleophile to displace the halide. This method offers a more direct route to the final product, potentially avoiding the need for a separate reduction step.

Advanced Synthetic Techniques for Derivatives

The synthesis of derivatives of this compound often employs advanced techniques to improve reaction efficiency, yield, and purity. These methods are crucial for the development of novel compounds with potential applications in various fields of chemical and biological research.

Microwave-Assisted Synthesis Approaches for Enhanced Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. mdpi.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to a rapid and uniform temperature increase. The primary benefits of this approach include dramatically reduced reaction times, increased product yields, and often, improved product purity. mdpi.comorganic-chemistry.org

In the context of thiophene-containing molecules, microwave assistance has been successfully applied to a variety of synthetic transformations. For instance, in the synthesis of certain fused 1,2,4-triazines bearing thiophene moieties, the use of microwave irradiation improved the yield from 62% under conventional reflux conditions to an impressive 98%. mdpi.com This was accompanied by a drastic reduction in the reaction time from two hours to just two minutes. mdpi.com

Another significant application is in Suzuki coupling reactions to form thiophene oligomers. A solvent-free, microwave-assisted approach has been developed for the coupling of thienyl boronic acids with thienyl bromides. acs.orgresearchgate.net This method provides a rapid and environmentally friendly route to these compounds. For example, quaterthiophene was synthesized in just six minutes with a 65% isolated yield, while quinquethiophene was obtained in eleven minutes with a 74% yield. acs.orgresearchgate.net

The Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes, has also been significantly improved through the use of microwave irradiation. organic-chemistry.org A study demonstrated that the microwave-assisted Gewald reaction for the synthesis of 5-substituted-2-aminothiophenes reduced the reaction time from four hours with conventional heating to only 20 minutes. organic-chemistry.org This rapid conversion also resulted in high yields and purities of the desired products. organic-chemistry.org

Furthermore, the synthesis of 2-amino-thiophene-3-carboxylic acid derivatives under solvent-free microwave conditions has been reported to produce high yields ranging from 84% to 95%. researchgate.net This highlights the efficiency and effectiveness of microwave technology in promoting complex chemical transformations for the synthesis of thiophene analogs.

The following tables summarize the comparative data from various studies on the synthesis of thiophene derivatives, illustrating the advantages of microwave-assisted techniques.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Fused 1,2,4-Triazine with a Thiophene Moiety

MethodReaction TimeYield
Conventional Reflux2 hours62%
Microwave Irradiation2 minutes98%

Data sourced from a study on the synthesis of fused 1,2,4-triazines bearing thiophene moieties. mdpi.com

Table 2: Microwave-Assisted Suzuki Coupling for the Synthesis of Thiophene Oligomers

ProductReaction TimeIsolated Yield
Quaterthiophene6 minutes65%
Quinquethiophene11 minutes74%

Data from a study on solvent-free, microwave-assisted synthesis of thiophene oligomers. acs.orgresearchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Gewald Reaction for 5-Substituted-2-Aminothiophenes

MethodReaction Time
Conventional Heating4 hours
Microwave Irradiation20 minutes

This table illustrates the significant reduction in reaction time for the synthesis of 5-substituted-2-aminothiophenes. organic-chemistry.org

Chemical Reactivity and Derivatization Studies of 4 Thiophen 2 Ylmethylamino Methyl Phenol

Oxidation Pathways of the Phenol (B47542) Moiety

The phenol group is susceptible to oxidation, which can proceed through various mechanisms depending on the oxidizing agent and reaction conditions. The presence of an electron-donating group (the aminomethyl substituent) ortho to the hydroxyl group is expected to activate the phenolic ring towards oxidation.

Phenols, particularly those with electron-donating substituents, can be oxidized to form quinones or quinone-like structures. nih.gov In the case of 4-[(thiophen-2-ylmethylamino)methyl]phenol, oxidation could potentially lead to the formation of a quinone methide. This transformation is often initiated by enzymatic or chemical oxidants that facilitate the removal of a hydrogen atom from the phenolic hydroxyl group, followed by further oxidation.

The formation of quinone species is a significant pathway in the metabolism of many phenolic compounds. nih.gov Theoretical studies on similar phenol-formaldehyde systems confirm the viability of quinone methide formation through mechanisms like elimination unimolecular conjugate base (E1cb). researchgate.netmdpi.com The resulting quinone methides are typically highly reactive electrophiles. mdpi.com The proposed oxidation pathway is illustrated in the table below.

Table 1: Proposed Oxidation Product

Starting Material Oxidizing Agent Proposed Product

This table is based on theoretical reactivity and not on specific experimental results for this compound.

Reduction Reactions of the Amino Group

The term "reduction" of a secondary amine is not a standard transformation in the same way as the reduction of a nitro group or an imine. However, the reactivity of the N-H bond can be explored. More relevant to derivatization would be reactions that modify the amino group without changing its oxidation state, or reactions involving the C-N bond. For the purpose of creating analogs, synthetic routes starting from related precursors are more common.

The synthesis of secondary amine analogs of this compound would typically involve reductive amination. This process involves the reaction of an aldehyde (thiophene-2-carbaldehyde) with a primary amine (4-aminophenol) in the presence of a reducing agent. Alternatively, analogs can be prepared from p-hydroxybenzaldehyde. doi.org

The general reaction pathway involves the formation of an intermediate imine (Schiff base), which is then reduced to the secondary amine. mdpi.com This method is highly versatile and allows for the synthesis of a wide range of analogs by varying the starting aldehyde and amine.

Table 2: General Synthesis of Secondary Amine Analogs via Reductive Amination

Aldehyde/Ketone Amine Reducing Agent Product
Thiophene-2-carbaldehyde (B41791) 4-Aminophenol (B1666318) NaBH₄, H₂/Pd-C This compound

This table represents general synthetic strategies for this class of compounds.

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring in this compound is activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comresearchgate.net The hydroxyl group is a strong activating, ortho-, para-director, while the -(CH₂-NH-CH₂-thiophene) group at the para position will influence the substitution pattern. The substitution will occur at the positions ortho to the powerful hydroxyl directing group.

Halogenation, such as bromination or chlorination, is a classic example of electrophilic aromatic substitution. libretexts.org Given the strong activation by the hydroxyl group, these reactions are expected to proceed readily, potentially without the need for a Lewis acid catalyst. The incoming electrophile (e.g., Br⁺) will be directed to the positions ortho to the -OH group (positions 3 and 5).

Other EAS reactions like nitration and sulfonation would also be directed to the ortho positions. libretexts.org The thiophene (B33073) ring is also highly reactive towards electrophilic substitution, typically at the 2- and 5-positions, suggesting that competitive substitution on the thiophene ring is possible depending on the reaction conditions. pearson.comwikipedia.org

Table 3: Predicted Electrophilic Aromatic Substitution Products

Reaction Reagent Predicted Major Product(s)
Bromination Br₂ 3,5-Dibromo-4-[(thiophen-2-ylmethylamino)methyl]phenol
Nitration HNO₃/H₂SO₄ 3-Nitro-4-[(thiophen-2-ylmethylamino)methyl]phenol

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-[(Thiophen-2-ylmethylamino)methyl]phenol would exhibit distinct signals for each type of proton. The protons on the phenol (B47542) and thiophene (B33073) rings would appear in the aromatic region (typically 6.5-8.0 ppm). The phenolic hydroxyl proton would likely be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons of the -CH₂-NH- and Ar-CH₂-NH- groups would appear as singlets or, if coupled, as multiplets in the upfield region.

Expected ¹H NMR Chemical Shifts:

Protons Expected Chemical Shift (ppm) Multiplicity
Phenolic -OH Variable (e.g., 4.5-5.5) Broad Singlet
Phenolic Ring Protons 6.7-7.2 Doublets
Thiophene Ring Protons 6.9-7.4 Doublets, Triplets
Thiophen-CH₂-N ~3.9 Singlet
Phenol-CH₂-N ~3.7 Singlet
-NH- Variable Broad Singlet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms and their electronic environments. The carbon atoms of the aromatic rings would resonate in the downfield region (110-160 ppm). The methylene carbons would appear in the more upfield region (40-60 ppm).

Expected ¹³C NMR Chemical Shifts:

Carbon Atom Expected Chemical Shift (ppm)
Phenolic C-OH 150-158
Phenolic Ring Carbons 115-135
Thiophene Ring Carbons 120-145
Thiophen-CH₂-N ~50-55
Phenol-CH₂-N ~45-50

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C (aromatic), and C-S bonds.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol) 3200-3600 Strong, Broad
N-H Stretch (Secondary Amine) 3300-3500 Moderate
C-H Stretch (Aromatic) 3000-3100 Moderate
C-H Stretch (Aliphatic) 2850-2960 Moderate
C=C Stretch (Aromatic) 1450-1600 Moderate to Strong
C-O Stretch (Phenol) 1200-1260 Strong
C-S Stretch (Thiophene) 600-800 Weak to Moderate

The broadness of the O-H and N-H bands would be indicative of hydrogen bonding.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Expected Mass Spectrometry Data:

Parameter Expected Value
Molecular Formula C₁₂H₁₃NOS
Molecular Weight 219.31 g/mol
Molecular Ion Peak (M⁺) m/z 219

Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the thiophen-2-ylmethyl cation (m/z 97) and the 4-amino-methylphenol radical cation or related fragments.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal of the compound would provide definitive information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, studies on similar molecules, such as 2-methoxy-5-((phenylamino)methyl)phenol, reveal common packing motifs. mdpi.com It is expected that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds involving the phenolic hydroxyl group and the secondary amine. The planarity of the aromatic rings would likely lead to π-π stacking interactions, further influencing the crystal packing.

Hypothetical Crystallographic Parameters:

Parameter Hypothetical Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
Intermolecular Interactions O-H···N hydrogen bonding, π-π stacking

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the phenol and thiophene aromatic systems. The position of the absorption maxima (λmax) can be influenced by the solvent polarity. Phenol itself typically shows a primary absorption band around 270-280 nm. docbrown.info The presence of the thiophene ring and the aminomethyl substituent would likely cause a slight shift in the absorption maxima.

Expected UV-Vis Absorption Data:

Transition Expected λmax (nm)
π-π* (Phenol) ~275
π-π* (Thiophene) ~230-240

Advanced Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity and stability of 4-[(Thiophen-2-ylmethylamino)methyl]phenol.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its ability to participate in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) and thiophene (B33073) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed across the molecule, providing potential sites for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Illustrative Global Reactivity Descriptors for this compound

Parameter Value (eV)
HOMO Energy -5.8
LUMO Energy -0.9
Energy Gap (ΔE) 4.9
Electronegativity (χ) 3.35
Chemical Hardness (η) 2.45
Global Electrophilicity Index (ω) 2.29

Note: These values are illustrative and represent typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, making these sites attractive for interactions with electrophiles. Positive potential would be expected around the hydrogen atom of the hydroxyl group and the amine proton.

DFT calculations can accurately predict various spectroscopic properties of a molecule. Theoretical predictions of Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra can aid in the structural elucidation and characterization of this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. The predicted λmax values would correspond to π → π* and n → π* transitions within the aromatic rings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. These theoretical shifts, when compared with experimental data, can confirm the molecular structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the O-H stretch of the phenol, the N-H stretch of the amine, and the C-S stretch of the thiophene ring.

Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of this compound and its interactions with biological macromolecules, such as proteins, over time. By simulating the movements of atoms and molecules, MD can reveal the stability of ligand-protein complexes, the role of solvent molecules, and the key interactions that govern binding. These simulations are crucial for understanding how the compound might behave in a biological environment and for predicting the binding free energies.

Molecular Docking for Binding Mode Prediction with Target Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies could be performed against various protein targets to predict its binding affinity and mode of interaction. The results would highlight the key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 2: Illustrative Docking Results of this compound with a Hypothetical Protein Target

Parameter Value
Binding Affinity (kcal/mol) -7.5
Interacting Residues TYR84, PHE288, GLU199
Hydrogen Bonds O of phenol with TYR84; N-H of amine with GLU199
Hydrophobic Interactions Thiophene ring with PHE288

Note: These results are hypothetical and serve to illustrate the type of information obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that contribute to their activity. researchgate.net For a series of derivatives of this compound, a QSAR study could be conducted to guide the optimization of the lead compound by suggesting modifications that would enhance its biological activity. researchgate.net The models are built using molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Noncovalent Interaction Analysis (e.g., Hirshfeld Surface Analysis and Fingerprint Plots)

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can identify key noncovalent forces, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing.

This analysis generates several key graphical representations:

d_norm surface: This surface highlights intermolecular contacts by color-coding them based on their length. Red spots indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

For a compound like This compound , one would anticipate a variety of noncovalent interactions, including:

O–H···N or N–H···O hydrogen bonds involving the phenol and amine groups.

π–π stacking interactions between the phenol and thiophene rings.

C–H···π interactions.

H···H contacts.

Interactions involving the sulfur atom of the thiophene ring.

Without experimental crystallographic data and subsequent computational analysis for This compound , it is not possible to generate the specific data tables and detailed research findings requested. The generation of such data would require novel synthesis, crystallization, and X-ray diffraction analysis of the compound, followed by theoretical calculations. As of the current date, such a study has not been identified in the public domain.

Molecular Interactions and Biological Activity Mechanisms of 4 Thiophen 2 Ylmethylamino Methyl Phenol and Its Analogs

Ligand-Target Recognition and Binding Modalities

Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity of ligand-target recognition. In the case of 4-[(Thiophen-2-ylmethylamino)methyl]phenol, the phenolic hydroxyl (-OH) group and the secondary amine (-NH-) group are primary sites for forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amine group primarily functions as a hydrogen bond donor. These groups can form critical interactions with polar amino acid residues, such as serine, threonine, tyrosine, aspartate, and glutamate, within the active site of a target protein. The sulfur atom in the thiophene (B33073) ring, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor.

Functional GroupPotential Hydrogen Bonding RoleInteracting Amino Acid Residues (Examples)
Phenolic -OHDonor and AcceptorSerine, Threonine, Aspartate, Glutamate, Histidine
Secondary Amine -NH-DonorAspartate, Glutamate, Main chain carbonyls
Thiophene SulfurWeak AcceptorAmino acids with -NH or -OH groups

The aromatic nature of both the phenol (B47542) and thiophene rings in this compound allows for the formation of π-π stacking interactions with aromatic amino acid residues in a protein's active site. These residues include phenylalanine, tyrosine, and tryptophan. The electron-rich π systems of the aromatic rings can stack parallel to or in a T-shaped orientation with the aromatic rings of these amino acid residues, contributing to the stability of the ligand-protein complex. The thiophene ring, being an electron-rich aromatic system, is particularly adept at participating in such interactions.

Aromatic RingInteracting Aromatic ResiduesType of Interaction
PhenolPhenylalanine, Tyrosine, Tryptophanπ-π Stacking (Parallel or T-shaped)
ThiophenePhenylalanine, Tyrosine, Tryptophanπ-π Stacking (Parallel or T-shaped)

Hydrophobic interactions are a major driving force in the binding of ligands to proteins. The nonpolar surfaces of the ligand and the protein's active site tend to associate to minimize their contact with the surrounding aqueous environment. The thiophene and phenol rings of this compound, along with the methylene (B1212753) bridge, can engage in hydrophobic contacts with nonpolar amino acid residues like valine, leucine, isoleucine, and alanine. These interactions are critical for the proper orientation and stabilization of the ligand within the binding pocket.

Enzyme Inhibition Mechanisms

The biological activity of many thiophene derivatives stems from their ability to inhibit the function of specific enzymes. nih.gov The mode of this inhibition can vary, with competitive inhibition being a common mechanism for small molecule inhibitors that bind to the enzyme's active site.

For example, thiophene chalcone (B49325) derivatives have been shown to be potent competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity, with lower Ki values indicating tighter binding and more potent inhibition.

Table of Enzyme Inhibition Data for Representative Thiophene Analogs

Compound/AnalogTarget EnzymeInhibition TypeIC50 / Ki Value
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMushroom TyrosinaseCompetitiveIC50 = 0.013 µM
Thiophene-based pyrazole (B372694) derivativeAcetylcholinesteraseNot specifiedKi = 19.88 µM
Thiophene-based pyrazole derivativeButyrylcholinesteraseNot specifiedKi = 13.72 µM

IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki is the inhibition constant.

By inhibiting key enzymes, compounds like this compound and its analogs can modulate entire metabolic pathways. For instance, the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by certain thiophene derivatives can disrupt the arachidonic acid cascade, which is central to the inflammatory response. nih.gov This leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. The specific metabolic pathways affected are entirely dependent on the enzyme that is targeted by the compound. The diverse biological activities reported for thiophene derivatives suggest that they can interact with a wide array of enzymes involved in various physiological and pathological processes. nih.gov

Specific Enzyme Targets (e.g., Tyrosinase, Acetylcholinesterase)

The structural components of this compound suggest potential interactions with several key enzymes. Research on analogous compounds has demonstrated significant inhibitory activity against both tyrosinase and acetylcholinesterase.

Tyrosinase Inhibition

Tyrosinase is a crucial copper-containing enzyme responsible for the initial steps of melanin biosynthesis. nih.govresearchgate.net Its inhibition is a key strategy for targeting hyperpigmentation. researchgate.netnih.gov Analogs of this compound that contain a thiophene ring have been identified as potent tyrosinase inhibitors. nih.govmdpi.com

One notable class of analogs are thiophene chalcone derivatives. nih.gov For instance, the compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has shown exceptionally strong competitive inhibition against mushroom tyrosinase, with IC₅₀ values significantly lower than the standard inhibitor, kojic acid. nih.gov Kinetic and molecular docking studies revealed that the efficacy of these analogs stems from their ability to fit well into the enzyme's active site. nih.govmdpi.com The interaction is stabilized by hydrogen bonds formed between the hydroxyl groups of the phenyl ring and amino acid residues like Asn260 and Met280, as well as hydrophobic interactions between the thiophene and phenyl rings and residues such as Val248, Met257, Phe264, Val283, and Ala286. mdpi.com The presence of a 2,4-dihydroxy functional group on the benzylidene portion of these molecules was found to be particularly effective at inhibiting tyrosinase activity. nih.gov

Inhibitory Activity of Thiophene Analogs against Mushroom Tyrosinase

Comparison of the 50% inhibitory concentration (IC₅₀) values for a potent thiophene analog and the reference compound, kojic acid, against the monophenolase and diphenolase activities of mushroom tyrosinase.

CompoundIC₅₀ (µM) - Monophenolase ActivityIC₅₀ (µM) - Diphenolase ActivityReference
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.013 ± 0.640.93 ± 0.22 nih.gov
Kojic Acid (Reference)22.84 ± 0.0924.57 ± 0.23 nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.comresearchgate.net A number of thiophene derivatives have been synthesized and evaluated as potent AChE inhibitors, with some showing greater potency than the reference drug donepezil (B133215). mdpi.comnih.govpsu.edu

These analogs were often designed with structural similarities to donepezil, where a tetrahydrobenzo[b]thiophene ring replaces the indanone moiety. mdpi.compsu.edu This thiophene-based ring is thought to interact with the peripheral anionic site of the enzyme. mdpi.compsu.edu The nitrogen atom, corresponding to the secondary amine in the parent compound, can act as a positively charged center that is common in many potent AChE inhibitors. mdpi.compsu.edu For example, the analog 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrated 60% inhibition of AChE, compared to only 40% inhibition by donepezil under the same conditions. mdpi.comnih.govpsu.edu Similarly, derivatives of 4-[(diethylamino)methyl]-phenol, which share the substituted phenol motif, have also been developed as effective cholinesterase inhibitors. nih.govdoi.org

Acetylcholinesterase (AChE) Inhibition by Thiophene Analogs

Percentage inhibition of AChE by various thiophene derivatives compared to the standard drug, donepezil.

Compound% Inhibition of AChEReference
Compound IIIa56.67% mdpi.com
Compound IIId60% mdpi.com
Compound VIb*56.6% mdpi.com
Donepezil (Reference)40% mdpi.com

*Compound names as designated in the source literature. mdpi.com

Receptor Binding and Signal Transduction Pathway Modulation

The structural features of this compound suggest its potential to interact with various biological receptors and modulate signaling pathways. The thiophene ring is a well-established bioisostere of the benzene (B151609) ring, meaning it can often replace a phenyl group in a biologically active compound without a loss of activity. wikipedia.org This allows it to participate in crucial binding interactions such as π–π stacking with aromatic amino acid residues within a receptor's binding pocket.

The phenol group and the secondary amine are common pharmacophoric elements capable of forming hydrogen bonds and ionic interactions, which are critical for ligand-receptor recognition and binding affinity. Thiophene-containing compounds have been developed for a range of therapeutic areas, including neurological disorders, which implies their ability to cross the blood-brain barrier and interact with central nervous system receptors. nih.gov

A concrete example of a thiophene analog modulating a biological pathway is seen in the development of Ebola virus entry inhibitors. acs.org Certain thiophene derivatives were found to inhibit the interaction between the Ebola virus glycoprotein (B1211001) (EBOV-GP) and the host protein Niemann-Pick C1 (NPC1), a crucial step for viral entry into host cells. acs.org This demonstrates that the thiophene scaffold can be central to molecules that bind to specific protein targets and disrupt critical biological pathways. acs.org Furthermore, other thiophene derivatives have been shown to modulate inflammatory responses by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, indicating an ability to influence cellular signal transduction. nih.gov

Role as Biochemical Probes in Cellular Systems

The thiophene moiety is not only a component of therapeutic agents but also serves as a core structure for the development of biochemical probes used to investigate cellular systems. researchgate.netnih.gov The inherent fluorescent properties of certain thiophene-based structures make them valuable tools for bio-imaging and sensing applications.

Researchers have developed libraries of thiophene-containing molecules for use in fluorescence sensing arrays. researchgate.net These probes, which include simple substituted 2-aminothiophenes and more complex fused thiophene-pyrimidine derivatives, can detect specific metal ions within biological environments. researchgate.net The change in fluorescence upon binding to an ion allows for sensitive and specific detection. researchgate.net

In addition, oligomers and polymers of thiophene, such as terthiophenes, have been synthesized for applications in cell imaging. nih.gov These molecules can be functionalized to target specific cellular compartments or biomolecules, providing a fluorescent signal to visualize cellular structures and processes. The synthetic versatility of the thiophene ring allows for the creation of a diverse range of probes with tailored photophysical properties for various bio-imaging and sensing needs. nih.gov

Structure Activity Relationship Sar Investigations for Modulating Biological Functions

Influence of Substituent Modifications on Biological Efficacy

The thiophene (B33073) ring is a critical component of many pharmacologically active compounds, often serving as a bioisosteric replacement for a phenyl ring. nih.gov Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Modifications to the thiophene ring can significantly alter the electronic properties and reactivity of the entire molecule.

The reactivity of the thiophene moiety is also subject to the nature of its substituents. For instance, the presence of certain groups can make the ring more or less susceptible to metabolic oxidation. This can, in turn, affect the compound's pharmacokinetic profile and duration of action.

Table 1: Effect of Thiophene Ring Substituents on Biological Activity

Substituent at Position 5 Electronic Effect Impact on a Hypothetical Receptor Binding
-H (Unsubstituted) Neutral Baseline binding affinity
-CH3 (Methyl) Electron-donating May increase binding through hydrophobic interactions
-Cl (Chloro) Electron-withdrawing Could alter electrostatic interactions with the receptor
-NO2 (Nitro) Strongly electron-withdrawing May decrease binding due to unfavorable electronic effects

Effects of Phenolic Moiety Substituents on Activity Profile

The phenolic hydroxyl group is a key feature of 4-[(Thiophen-2-ylmethylamino)methyl]phenol, known to be important for various biological activities, including antioxidant effects. researchgate.net The ability of the hydroxyl group to donate a hydrogen atom is central to its radical scavenging properties. nih.gov

The position of substituents on the phenolic ring also plays a significant role. For example, a substituent ortho to the hydroxyl group can form an intramolecular hydrogen bond, which may affect the molecule's conformation and its ability to interact with external targets. researchgate.net

Table 2: Influence of Phenolic Moiety Substituents on Antioxidant Activity

Substituent Position Type of Group Predicted Effect on Radical Scavenging
Ortho to -OH Electron-donating May increase activity by stabilizing the phenoxyl radical
Meta to -OH Electron-withdrawing May decrease activity by destabilizing the phenoxyl radical
Para to -OH Electron-donating Can enhance activity through resonance stabilization

Role of Amino Linker Modifications in Activity

Altering the length of the linker can change the distance between the two aromatic rings, which can be critical for optimal interaction with a biological target. Introducing substituents on the nitrogen atom or the methylene (B1212753) bridge can also influence the molecule's steric and electronic properties. For example, N-alkylation can increase lipophilicity and may alter the compound's ability to cross cell membranes.

Furthermore, replacing the secondary amine with other functional groups, such as an amide or an ether, would fundamentally change the chemical nature of the linker and, consequently, its biological activity profile. acs.org

Correlating Structural Features with Specific Biological Activities

The antioxidant activity of phenolic compounds is well-established and is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. researchgate.netnih.gov In the case of this compound, both the phenolic hydroxyl group and the thiophene ring contribute to its radical scavenging capabilities.

The primary structural determinant for radical scavenging is the O-H bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. researchgate.net Substituents that lower the BDE will generally enhance the antioxidant activity. Electron-donating groups on the phenol (B47542) ring, particularly at the ortho and para positions, can stabilize the resulting phenoxyl radical through resonance, thereby lowering the BDE and increasing scavenging activity. researchgate.net

The thiophene ring can also contribute to antioxidant activity. The sulfur atom can be oxidized, and the ring itself can delocalize unpaired electrons, thus stabilizing radical species. encyclopedia.pub The nature and position of substituents on the thiophene ring can modulate this effect.

Many thiophene-containing compounds have been identified as potent enzyme inhibitors. nih.gov The specific structural motifs required for enzyme inhibition depend on the target enzyme's active site architecture.

For this compound and its analogs, the thiophene ring can engage in hydrophobic or π-π stacking interactions within the enzyme's active site. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues. The amino linker provides the necessary flexibility for the molecule to adopt an optimal conformation for binding.

Table 3: Key Structural Features and Their Role in Enzyme Inhibition

Structural Moiety Potential Interactions with Enzyme Active Site
Thiophene Ring Hydrophobic interactions, π-π stacking
Phenolic -OH Group Hydrogen bond donor/acceptor
Amino Linker Provides conformational flexibility, hydrogen bonding

Due to the absence of specific scientific literature and data focusing on the structure-activity relationship and rational design of "this compound" and its optimized analogs, it is not possible to generate the detailed and scientifically accurate article as requested in the prompt.

The user's instructions strictly require thorough, informative, and scientifically accurate content, including data tables and detailed research findings, for each specified section and subsection. The provided outline, particularly section "7.3. Rational Design Principles for Optimized Analogs with Enhanced Specificity," necessitates access to studies that have synthesized and evaluated various analogs of the target compound to understand how structural modifications influence biological specificity.

Extensive searches for such specific data have not yielded the necessary information. The available literature discusses thiophene and phenol derivatives in a general sense but does not provide the granular detail required to construct a meaningful analysis of the rational design principles for this particular molecule. Without this foundational data, any attempt to write the requested article would result in a generic and speculative piece that fails to meet the user's stringent requirements for detailed, data-driven content.

Therefore, in adherence to the principles of providing accurate and well-sourced information, the requested article cannot be generated at this time.

Emerging Research Directions and Future Perspectives

Development as Building Blocks for Complex Molecular Architectures

There is no available literature detailing the use of 4-[(Thiophen-2-ylmethylamino)methyl]phenol as a precursor or building block in the synthesis of more complex molecules or supramolecular structures.

Exploration in Advanced Materials Science Research (e.g., Organic Semiconductors, Corrosion Inhibitors)

No studies have been found that investigate the properties of this compound in the context of materials science, such as its potential use in the development of organic semiconductors or as a corrosion inhibitor.

Advanced Computational Methods for De Novo Design and Virtual Screening

There are no published computational studies, such as de novo design or virtual screening, that feature this compound.

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